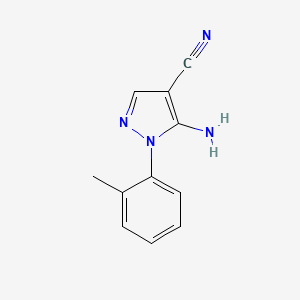

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide in water and sodium dodecyl benzene sulphonate at room temperature . The reaction yields the desired product in high efficiency, typically between 86% and 96% .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of recyclable catalysts and green solvents is preferred to make the process more environmentally friendly. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like molecular iodine or oxone.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Molecular iodine in the presence of a base.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits a range of biological activities, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile, possess antimicrobial properties. For instance, studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory capabilities. Pyrazoles can inhibit key inflammatory pathways, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Several studies highlight the anticancer properties of pyrazoles. For example, certain derivatives have demonstrated inhibitory effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) . Mechanistic studies suggest that these compounds may act as enzyme inhibitors affecting cancer cell proliferation.

Agricultural Applications

This compound has been explored for its potential in agrochemicals.

Pesticidal Activity

Research indicates that pyrazole derivatives can act as effective pesticides due to their ability to disrupt metabolic processes in pests. The compound's structure allows it to interact with biological targets in insects, making it suitable for development as an insecticide .

Material Science

The unique chemical structure of this compound lends itself to applications in material science.

Synthesis of Advanced Materials

This compound can serve as a precursor in synthesizing novel materials, including polymers and nanomaterials. Its reactivity allows for the formation of complex structures that can be utilized in various industrial applications .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was found to exhibit significant inhibition zones against both Gram-positive and Gram-negative bacteria when tested using the agar diffusion method . This highlights its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazole derivatives revealed that this compound effectively inhibited the proliferation of HeLa cells at micromolar concentrations. Molecular docking studies suggested strong binding affinities to specific cancer-related enzymes, indicating its potential as a lead compound for further drug development .

Wirkmechanismus

The mechanism of action of 5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile

- 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

- 5-amino-4-hydroxyiminopyrazole

Uniqueness

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Biologische Aktivität

5-Amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with an amino group and a tolyl moiety. The synthesis of this compound typically involves the condensation reaction of o-toluidine and hydrazine derivatives followed by cyclization and functionalization steps.

The general synthetic pathway can be summarized as follows:

- Formation of the Pyrazole Ring : The reaction of o-toluidine with hydrazine hydrate in the presence of a suitable catalyst.

- Introduction of the Carbonitrile Group : Typically achieved through a reaction with carbon disulfide followed by hydrolysis.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit notable antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. Results indicated that these compounds could inhibit cell proliferation significantly, with some derivatives exhibiting synergistic effects when combined with established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has also been documented. This compound has shown potential in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs such as indomethacin. The proposed mechanism includes inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Study 1: Antimicrobial Efficacy

A study conducted by Burguete et al. assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | E. coli |

| Standard Antibiotic (Ampicillin) | 20 | E. coli |

Study 2: Anticancer Activity

In another study focusing on anticancer activity, derivatives including this compound were tested against MCF-7 cells. The compound showed a growth inhibition percentage of approximately 54%, indicating significant antiproliferative effects.

| Cell Line | Compound Concentration (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 10 | 54 |

| HeLa | 10 | 38 |

Eigenschaften

IUPAC Name |

5-amino-1-(2-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-4-2-3-5-10(8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASDHYYNSIACSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.